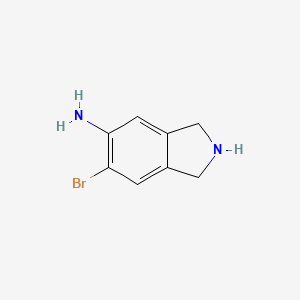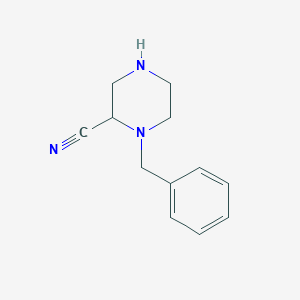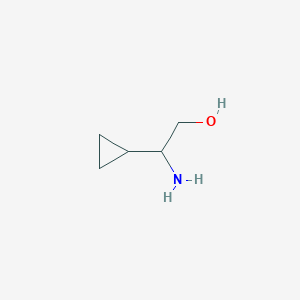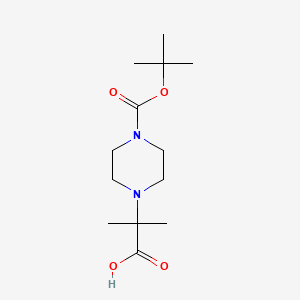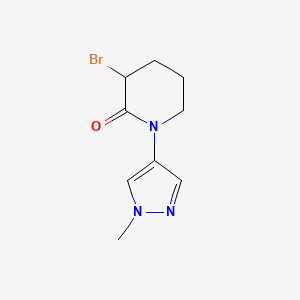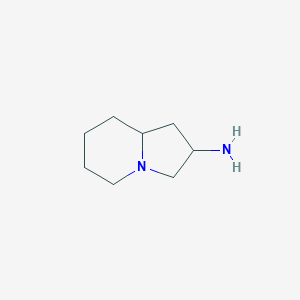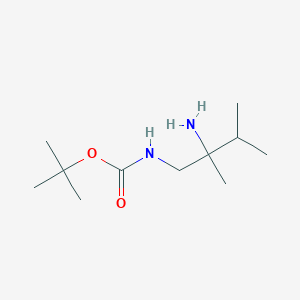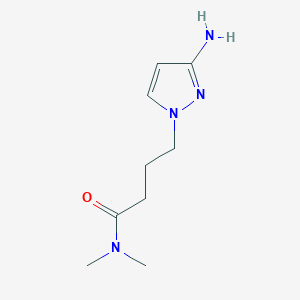
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide
説明
The compound “4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group (-NH2) and a dimethylbutanamide group suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an amino group at the 3-position of the ring, and a dimethylbutanamide group at the 4-position of the ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution at the ring or reactions at the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and amino groups might confer solubility in polar solvents .科学的研究の応用
Understanding Exposure to Carcinogenic Compounds
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is structurally related to various heterocyclic amines, compounds studied for their carcinogenic potential. Research has revealed the presence of similar amines in the urine of individuals consuming regular diets, indicating continual human exposure to these carcinogenic compounds through food. Such findings are crucial for understanding the dietary sources of carcinogenic exposure and their potential implications for human health (Ushiyama et al., 1991).
Biochemical and Pharmacological Investigations
The compound's structural features, closely related to pyrazoline drugs, have been the subject of biochemical and pharmacological studies. For instance, IgE antibodies specific for certain pyrazoline drugs, suggesting an IgE-mediated hypersensitivity mechanism, were detected using serological methods, underlining the importance of understanding the immunological responses elicited by such compounds (Zhu et al., 1992).
Metabolism and Pharmacokinetics
Studies on compounds with structural similarities have focused on understanding their metabolism, excretion, and pharmacokinetics. Such research provides insights into how these compounds are processed in the body, their potential biological effects, and their overall safety profile, which is paramount for compounds used in medical settings (Shilling et al., 2010).
Environmental and Dietary Exposures
Research has also delved into understanding environmental and dietary exposures to related compounds. For instance, studies on pyrethroid biomarkers among various populations provide insights into the extent of exposure to these widely used insecticides, which share structural features with 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide. Such studies are pivotal in assessing the potential health impacts of chronic exposure to these compounds and formulating public health policies (Lin et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(3-aminopyrazol-1-yl)-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12(2)9(14)4-3-6-13-7-5-8(10)11-13/h5,7H,3-4,6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCDVKDFGCVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
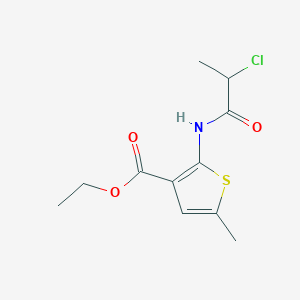
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)
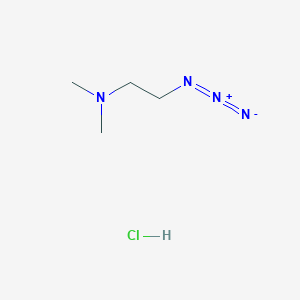
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
